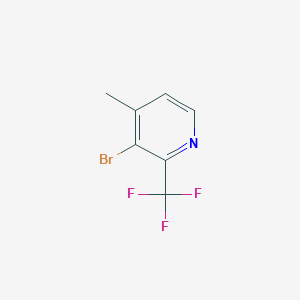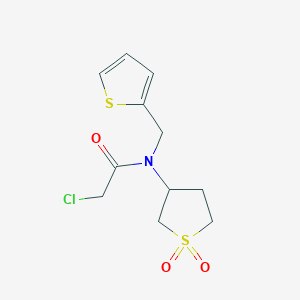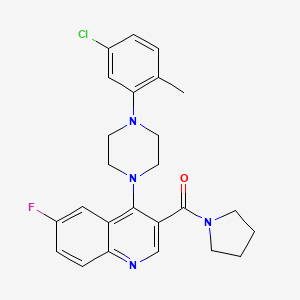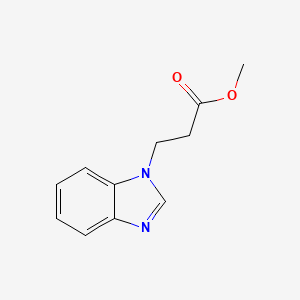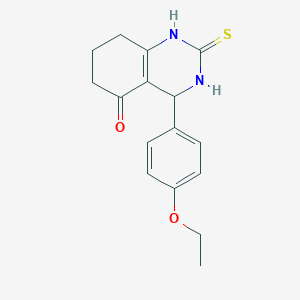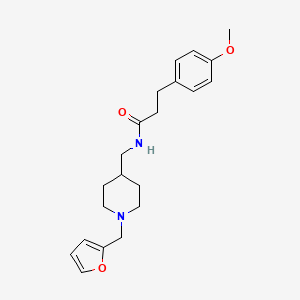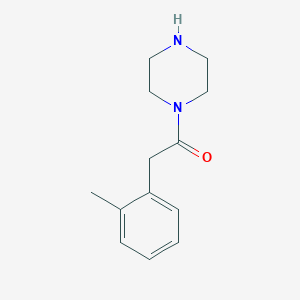
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as 3,4-methylenedioxypyrovalerone (MDPV) and belongs to the class of synthetic cathinones.
Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
Biginelli Reaction for Dihydropyrimidinone Derivatives : A novel synthesis approach using the Biginelli reaction was developed to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method provides a simple and efficient route for synthesizing these compounds in good yields (Bhat et al., 2018).
Novel Derivatives Synthesis : The design and synthesis of novel derivatives incorporating the piperazine moiety have been explored, showcasing the versatility of this compound in generating new pharmacologically relevant structures (Kumar et al., 2017).
Dieckmann Cyclization Route : A Dieckmann cyclization technique was utilized to produce piperazine-2,5-diones, indicating the utility of this compound in complex chemical transformations (Aboussafy & Clive, 2012).
Antitumor Activity and DNA Methylation : Research into tertiary amino alcohols of the piperazine series has revealed potential antitumor activities, opening avenues for therapeutic applications beyond traditional drug use (Hakobyan et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Properties of Naphthalimides : Investigations into piperazine substituted naphthalimide compounds have demonstrated unique luminescent properties and photo-induced electron transfer mechanisms, suggesting applications in material science and sensor technologies (Gan et al., 2003).
Electrochemical Synthesis
- Electrochemical Synthesis : A study presented an electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing an environmentally friendly approach to creating complex molecules (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXMPGZBRDSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


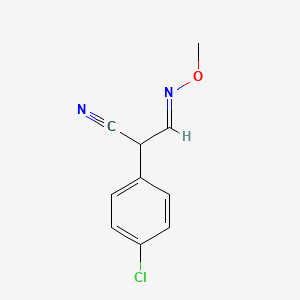
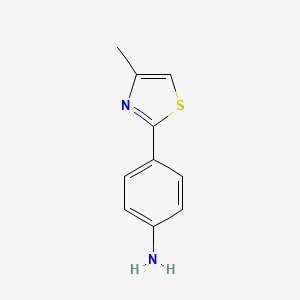
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2976699.png)
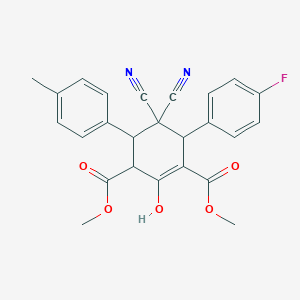
amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)
![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)
